N-(2,2-diethoxyethyl)propan-2-amine
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Overview
Description
Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .
Synthesis Analysis
Amines can be synthesized in the laboratory in a number of ways. Alkylation of ammonia, reduction of nitriles, reduction of amides, reduction of nitro compounds, and reductive amination of aldehydes and ketones are methods commonly used for preparing amines .Molecular Structure Analysis
In amines, the nitrogen atom is attached to either hydrogen atoms or organic groups. If all the substituents are organic groups, then the compound is a tertiary amine. If only two are organic groups, it is a secondary amine, and if only one is an organic group, it is a primary amine .Chemical Reactions Analysis
Amines are bases, and they can undergo a number of reactions due to the lone pair of electrons on the nitrogen. They can participate in hydrogen bonding, and this affects their physical properties such as boiling points. They can also react with acids to form amine salts .Physical And Chemical Properties Analysis
Amines are generally colorless, although they may yellow upon standing in air. Lower amines are soluble in water but become less soluble as the length of the hydrocarbon chain increases .Scientific Research Applications
1. Diastereoselective Synthesis
- Application Summary : This compound is used in the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid .
- Methods of Application : The synthesis involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction is further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .
- Results or Outcomes : This method leads to the synthesis of the tetrahydroisoquinoline core .
2. Synthesis and Antioxidant Properties
- Application Summary : N-(2-(4-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-1-yl)ethylidene)-2-methylpropan-2-amine oxide, a derivative of “N-(2,2-diethoxyethyl)propan-2-amine”, has been identified as a potent antioxidant agent .
- Methods of Application : The compound was synthesized and its antioxidant ability was studied using three different antioxidant assays .
- Results or Outcomes : The compound showed a strong inhibitory effect on lipid peroxidation (100%), close to the reference compound Trolox (93%). It was also found to be a potent hydroxyl radical scavenger (~100%), more potent than Trolox (88%) .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(2,2-diethoxyethyl)propan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO2/c1-5-11-9(12-6-2)7-10-8(3)4/h8-10H,5-7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWDBJSISGDDDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(C)C)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10500607 |
Source
|
Record name | N-(2,2-Diethoxyethyl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10500607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-diethoxyethyl)propan-2-amine | |
CAS RN |
69128-20-7 |
Source
|
Record name | N-(2,2-Diethoxyethyl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10500607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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